molecular formula C28H38N4O6 B3025835 Bilaid C CAS No. 2393866-13-0

Bilaid C

Cat. No.: B3025835
CAS No.: 2393866-13-0
M. Wt: 526.6 g/mol
InChI Key: QEPUDTSAZMRYEH-UARRHKHWSA-N
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Mechanism of Action

Bilaid C, also known as L-Tyrosyl-D-valyl-L-valyl-D-phenylalanine, is a tetrapeptide that has been isolated from the Australian estuarine isolate of Penicillium sp . This compound has been found to exhibit interesting biological activities, which are discussed in detail below.

Target of Action

The primary target of this compound is the μ-Opioid Receptor (MOPr) . The MOPr is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia and euphoria.

Mode of Action

This compound acts as a potent and selective agonist for the MOPr This means that it binds to the MOPr and activates it, triggering a series of intracellular events

Pharmacokinetics

It is known that this compound is a solid compound with a molecular weight of 5266 and is soluble in methanol or DMSO . These properties could influence its bioavailability and pharmacokinetics.

Preparation Methods

  • Bilaid C can be synthesized using custom peptide synthesis services.
  • Industrial production methods are not widely documented, but custom synthesis provides a reliable route.
  • Chemical Reactions Analysis

    • Bilaid C undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type.
    • Major products formed from these reactions are not explicitly reported.
  • Scientific Research Applications

    • Bilaid C has diverse applications:

        Chemistry: Studying peptide chemistry, receptor-ligand interactions.

        Biology: Investigating opioid receptor signaling pathways.

        Medicine: Potential analgesic properties due to its MOPr agonism.

        Industry: Limited information, but further research may reveal industrial applications.

  • Comparison with Similar Compounds

    • Bilaid C’s uniqueness lies in its tetrapeptide structure and MOPr selectivity.
    • Similar compounds include other opioid receptor ligands, but this compound’s specific properties set it apart.

    Properties

    IUPAC Name

    (2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C28H38N4O6/c1-16(2)23(26(35)30-22(28(37)38)15-18-8-6-5-7-9-18)32-27(36)24(17(3)4)31-25(34)21(29)14-19-10-12-20(33)13-11-19/h5-13,16-17,21-24,33H,14-15,29H2,1-4H3,(H,30,35)(H,31,34)(H,32,36)(H,37,38)/t21-,22+,23-,24+/m0/s1
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QEPUDTSAZMRYEH-UARRHKHWSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N
    Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
    Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C28H38N4O6
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    526.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Reactant of Route 5
    Bilaid C
    Reactant of Route 6
    Bilaid C

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